molecular formula C17H21N5O4 B6569898 N'-[2-(morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 946220-03-7

N'-[2-(morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

Cat. No.: B6569898
CAS No.: 946220-03-7
M. Wt: 359.4 g/mol
InChI Key: KEPQALUYRHUNJQ-UHFFFAOYSA-N
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Description

N'-[2-(Morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a complex organic compound It contains morpholine and phthalazine components

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Morpholine Reaction: Typically, morpholine reacts with 2-chloroethylamine hydrochloride in the presence of a base like sodium hydroxide to form N-(2-morpholin-4-ylethyl)amine.

  • Phthalazine Reaction: This can be synthesized by the reaction of hydrazine hydrate with phthalic anhydride under controlled temperatures.

  • Final Coupling: The synthesized N-(2-morpholin-4-ylethyl)amine can then be coupled with 4-oxo-3,4-dihydrophthalazine-1-carboxaldehyde, often requiring a catalyst and an appropriate solvent.

Industrial Production Methods

Scaling up these reactions might involve continuous flow methods for more efficient heat and mass transfer. Catalytic methods could also be optimized to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, especially at the morpholine ring or the ethyl linkage.

  • Reduction: Reductive amination can occur, affecting the phthalazine moiety.

  • Substitution: Nucleophilic and electrophilic substitutions are feasible, given the presence of multiple reactive sites.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution reagents: Halogenating agents like thionyl chloride (SOCl2) or halogenated solvents.

Major Products

Depending on the reaction, major products can include various oxidized, reduced, or substituted forms of the original compound, often maintaining the core structure but with different functional groups attached.

Scientific Research Applications

Chemistry

  • Used as a ligand in coordination chemistry.

  • Starting material for synthesizing more complex molecules.

Biology

  • Investigated for enzyme inhibition properties.

  • Potential use as a molecular probe in biochemical assays.

Medicine

  • Explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

  • May serve as a scaffold for drug development.

Industry

  • Utilized in the design of novel materials with specific electronic properties.

  • Intermediate in the production of dyes and pigments.

Mechanism of Action

The compound's action often revolves around its ability to interact with various biomolecules through hydrogen bonding, van der Waals interactions, and covalent bonding. It can interact with enzymes, altering their activity, which could be leveraged in drug design to inhibit specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylmorpholine: Shares the morpholine component but lacks the phthalazine ring.

  • 4-oxo-3,4-dihydrophthalazine: Contains the phthalazine moiety but is simpler without the morpholine attachment.

Uniqueness

N'-[2-(Morpholin-4-yl)ethyl]-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique in its combined structural features, providing diverse reactive sites and interactions, which make it more versatile in research and industrial applications compared to its simpler analogs.

Feel free to deep dive into any specific section you're more interested in!

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c23-15-13-4-2-1-3-12(13)14(20-21-15)11-19-17(25)16(24)18-5-6-22-7-9-26-10-8-22/h1-4H,5-11H2,(H,18,24)(H,19,25)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQALUYRHUNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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